molecular formula C11H11N3O2 B4222507 1-(2-methylbenzyl)-4-nitro-1H-imidazole

1-(2-methylbenzyl)-4-nitro-1H-imidazole

Cat. No.: B4222507
M. Wt: 217.22 g/mol
InChI Key: LOIRIVCXGZIAIZ-UHFFFAOYSA-N
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Description

The compound “1-(2-methylbenzyl)-4-nitro-1H-imidazole” is likely to be an organic compound containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The 1-(2-methylbenzyl) part suggests a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) at the second position of the benzene ring. The 4-nitro part indicates a nitro group (NO2) attached to the fourth position of the imidazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction, followed by the introduction of the nitro group and the 2-methylbenzyl group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure would be based on the imidazole ring, with the nitro group at the fourth position and the 2-methylbenzyl group at the first position. The benzene ring of the benzyl group would likely be in a plane perpendicular to the imidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating methylbenzyl group. The nitro group could potentially undergo reduction reactions to form amines, while the benzyl group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the nitro group might make it more polar and potentially more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with biological targets through the imidazole ring, which is a common motif in many pharmaceuticals .

Safety and Hazards

The safety and hazards of this compound would depend on its exact properties. As with all chemicals, it should be handled with appropriate personal protective equipment and precautions should be taken to avoid exposure .

Future Directions

The future directions for this compound could include further studies to determine its potential uses. For example, if it shows promising biological activity, it could be developed into a new drug .

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-4-2-3-5-10(9)6-13-7-11(12-8-13)14(15)16/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIRIVCXGZIAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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